molecular formula C27H28N2O7 B11583392 4-(1-benzofuran-2-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11583392
M. Wt: 492.5 g/mol
InChI Key: FFAFIBHSYPIAMQ-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-2-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one is a structurally complex pyrrolone derivative featuring a benzofuran-carbonyl moiety, a 3,4-dimethoxyphenyl substituent, and a morpholinylethyl side chain. The morpholine group enhances water solubility, while the dimethoxyphenyl and benzofuran units confer lipophilicity and π-π stacking capabilities, critical for binding interactions in biological systems .

Properties

Molecular Formula

C27H28N2O7

Molecular Weight

492.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H28N2O7/c1-33-20-8-7-18(16-21(20)34-2)24-23(25(30)22-15-17-5-3-4-6-19(17)36-22)26(31)27(32)29(24)10-9-28-11-13-35-14-12-28/h3-8,15-16,24,31H,9-14H2,1-2H3

InChI Key

FFAFIBHSYPIAMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Moiety: Starting from a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, through cyclization reactions.

    Introduction of the Dimethoxyphenyl Group: This can be achieved via electrophilic aromatic substitution reactions using appropriate dimethoxybenzene derivatives.

    Construction of the Pyrrol-2-one Core: This step involves the formation of the pyrrol-2-one ring, possibly through condensation reactions with suitable amines and carbonyl compounds.

    Attachment of the Morpholine Ring:

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic steps to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield benzofuran-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is of great interest in medicinal chemistry due to its potential biological activity. Preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the morpholine ring indicates potential interactions with neurotransmitter systems, positioning this compound as a candidate for neuropharmacological applications.

Anticancer Research

Research indicates that compounds structurally similar to 4-(1-benzofuran-2-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one exhibit anticancer properties. For example, derivatives of benzofuran have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Neuropharmacology

Given its structural characteristics, the compound may have effects on neurotransmitter systems. Studies exploring its interaction with receptors such as serotonin and dopamine could reveal its potential as an antidepressant or anxiolytic agent .

Synthetic Organic Chemistry

The compound's complex structure allows for further derivatization and functionalization. This opens avenues for synthetic organic chemistry applications where new derivatives can be synthesized to enhance biological activity or alter pharmacokinetic properties .

Case Study 1: Antitumor Activity

A study involving derivatives of the compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. These findings suggest that further exploration of this compound could lead to novel anticancer agents .

Case Study 2: Neurotransmitter Modulation

In vitro studies indicated that 4-(1-benzofuran-2-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one could modulate serotonin receptor activity. This modulation was associated with behavioral changes in animal models, suggesting potential therapeutic applications in mood disorders .

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity, modulation of receptor signaling, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Analogs

Compound Name / ID Key Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound - 3,4-Dimethoxyphenyl
- 2-Morpholin-4-ylethyl
C₃₀H₃₁N₂O₈* ~571.6 Enhanced π-π interactions due to dimethoxy groups; morpholine improves solubility
Compound in - 3-Ethoxyphenyl
- 3-Morpholinylpropyl
C₂₈H₃₀N₂O₇ 506.55 Ethoxy group reduces steric hindrance; longer morpholine chain increases flexibility
Compound in - 4-Benzyloxy-3-methoxyphenyl
- 2-Furylmethyl
C₃₄H₂₈N₂O₈ 592.60 Benzyloxy group enhances lipophilicity; furylmethyl introduces heterocyclic diversity
Compound in - 2,4-Dimethoxyphenyl
- 3-Pyridinylmethyl
C₂₈H₂₆N₂O₆ 486.52 Pyridinylmethyl improves hydrogen bonding; positional isomerism affects electronic distribution

*Estimated based on analogs due to lack of explicit data.

Substituent-Driven Property Variations

  • Aromatic Substituents : The 3,4-dimethoxyphenyl group in the target compound provides stronger electron-donating effects than 3-ethoxyphenyl () or 2,4-dimethoxyphenyl (), influencing redox properties and binding affinity .
  • Heterocyclic Variations : The benzofuran-carbonyl moiety (target compound) vs. dihydrobenzofuran () alters π-conjugation and steric bulk, impacting interactions with hydrophobic pockets .

Spectroscopic and Computational Insights

  • NMR Analysis : As shown in , chemical shift disparities in regions A (positions 39–44) and B (29–36) highlight substituent-induced electronic environment changes. For example, the dimethoxyphenyl group in the target compound likely deshields protons in region A compared to ethoxyphenyl analogs .
  • Molecular Descriptors : Topological polar surface area (TPSA) and logP values vary significantly. The target compound’s TPSA is higher due to morpholine and hydroxyl groups, enhancing solubility compared to ’s benzyloxy derivative .

Research Findings and Implications

Synthetic Accessibility : The morpholinylethyl side chain in the target compound simplifies synthesis compared to bulkier analogs (e.g., ’s furylmethyl), as shorter chains reduce steric challenges during coupling reactions .

Lumping Strategy Relevance : While suggests lumping structurally similar compounds, the target compound’s unique 3,4-dimethoxyphenyl and benzofuran groups may necessitate separate evaluation in QSAR studies due to distinct electronic profiles .

Crystallographic Data : SHELX-based refinements () could resolve conformational differences between the target compound and its analogs, particularly in morpholine side-chain orientation .

Biological Activity

The compound 4-(1-benzofuran-2-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one (C27H28N2O7) is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes:

  • A benzofuran moiety, which is known for various biological activities.
  • A dimethoxyphenyl group that may enhance its pharmacological properties.
  • A morpholine ring , which can influence solubility and bioavailability.
PropertyValue
Molecular FormulaC27H28N2O7
Molecular Weight492.5 g/mol
CAS Number618869-25-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, benzofuran compounds have shown significant cytotoxic effects against various cancer cell lines, including leukemia and lung cancer cells. The compound has been evaluated for its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of mitochondrial pathways.

  • Mechanism of Action :
    • Induction of apoptosis via ROS generation.
    • Disruption of mitochondrial membrane potential leading to cytochrome c release and caspase activation .
  • Case Study :
    • A study demonstrated that a related benzofuran derivative induced apoptosis in K562 leukemia cells with an IC50 value indicating effective cytotoxicity without harming normal cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Benzofuran derivatives have been reported to exhibit antibacterial activity against various strains.

  • Activity Assessment :
    • Compounds similar to the one studied showed minimum inhibitory concentrations (MIC) ranging from 0.78 to 6.25 μg/mL against certain bacterial strains .
    • The presence of hydroxyl groups at specific positions on the benzofuran ring was crucial for antibacterial efficacy.

Neuroprotective Effects

There is emerging evidence that benzofuran derivatives may offer neuroprotective benefits. The morpholine component could play a role in enhancing neuroprotection by modulating neurotransmitter levels or reducing oxidative stress.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in leukemia cells ,
AntimicrobialEffective against various bacterial strains
NeuroprotectivePotential modulation of oxidative stress

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